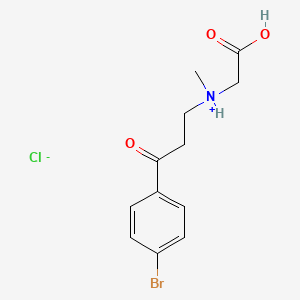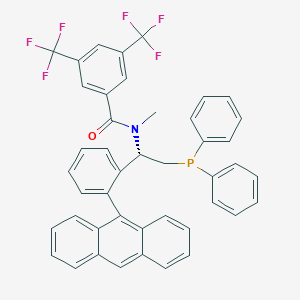
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide is a complex organic compound featuring a unique combination of anthracene, diphenylphosphanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Anthracen-9-yl Intermediate: Starting with anthracene, a Friedel-Crafts acylation reaction introduces the phenyl group.
Phosphanyl Group Introduction: The phenylated anthracene is then subjected to a reaction with diphenylphosphine under conditions that promote the formation of the diphenylphosphanyl group.
Amide Bond Formation: The intermediate is reacted with N-methyl-3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
- **Substitution
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Properties
Molecular Formula |
C44H32F6NOP |
|---|---|
Molecular Weight |
735.7 g/mol |
IUPAC Name |
N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N-methyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C44H32F6NOP/c1-51(42(52)31-25-32(43(45,46)47)27-33(26-31)44(48,49)50)40(28-53(34-16-4-2-5-17-34)35-18-6-3-7-19-35)38-22-12-13-23-39(38)41-36-20-10-8-14-29(36)24-30-15-9-11-21-37(30)41/h2-27,40H,28H2,1H3/t40-/m1/s1 |
InChI Key |
NIXCQFQJVXZXLL-RRHRGVEJSA-N |
Isomeric SMILES |
CN([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CN(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



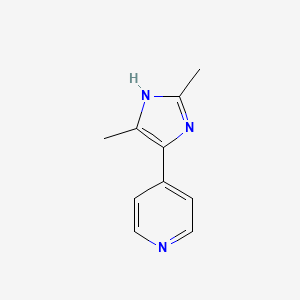

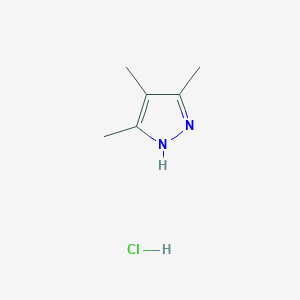
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
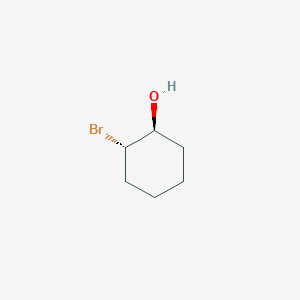


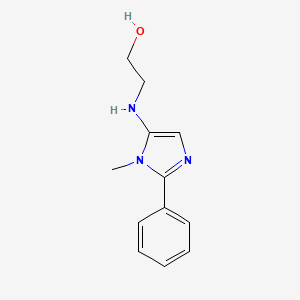
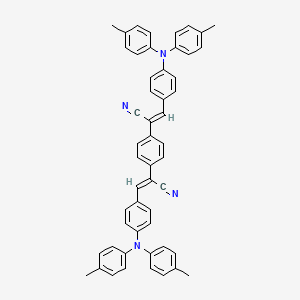
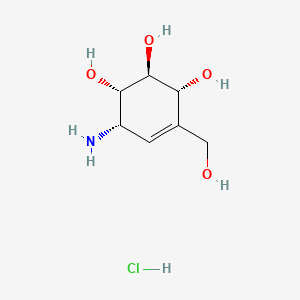
![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
